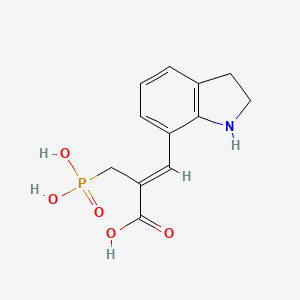
2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- is a complex organic compound that features both indole and phosphonomethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- typically involves multi-step organic reactions. The starting materials might include indole derivatives and phosphonomethyl precursors. Common synthetic routes could involve:
Friedel-Crafts alkylation: to introduce the indole moiety.
Michael addition: to form the propenoic acid structure.
Phosphonomethylation: using reagents like phosphorous acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve:
Catalytic processes: to enhance reaction rates.
Continuous flow reactors: for better control over reaction conditions.
Purification techniques: such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield carboxylic acids or ketones.
Reduction: could produce alcohols or amines.
Substitution: might result in halogenated derivatives.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using its derivatives in materials science or as catalysts.
作用机制
The mechanism of action for 2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes.
Receptor modulation: Interacting with cellular receptors.
Pathway interference: Affecting biochemical pathways.
相似化合物的比较
Similar Compounds
2-Propenoic acid derivatives: Compounds with similar propenoic acid structures.
Indole derivatives: Compounds featuring the indole moiety.
Phosphonomethyl compounds: Molecules with phosphonomethyl groups.
Uniqueness
2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- is unique due to its combination of indole and phosphonomethyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C12H14NO5P |
|---|---|
分子量 |
283.22 g/mol |
IUPAC 名称 |
(Z)-3-(2,3-dihydro-1H-indol-7-yl)-2-(phosphonomethyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14NO5P/c14-12(15)10(7-19(16,17)18)6-9-3-1-2-8-4-5-13-11(8)9/h1-3,6,13H,4-5,7H2,(H,14,15)(H2,16,17,18)/b10-6+ |
InChI 键 |
HHUQVUAPLRCDPG-UXBLZVDNSA-N |
手性 SMILES |
C1CNC2=C1C=CC=C2/C=C(\CP(=O)(O)O)/C(=O)O |
规范 SMILES |
C1CNC2=C1C=CC=C2C=C(CP(=O)(O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


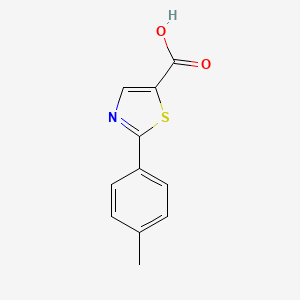


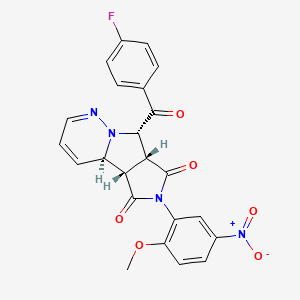
![1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one](/img/structure/B12617308.png)
![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester](/img/structure/B12617315.png)
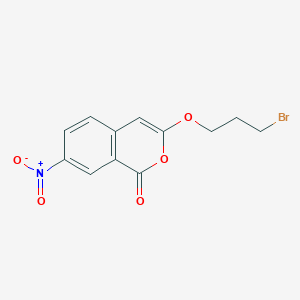
![1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B12617332.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B12617337.png)

![3-[(3aR,6aS)-5'-chloro-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12617351.png)
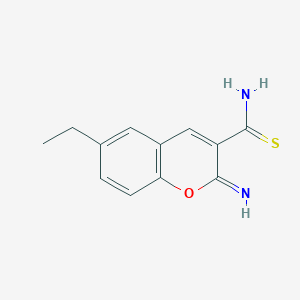
![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)

